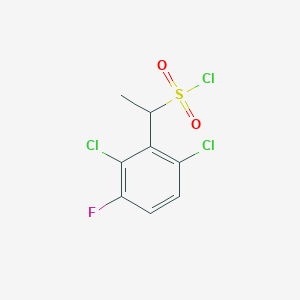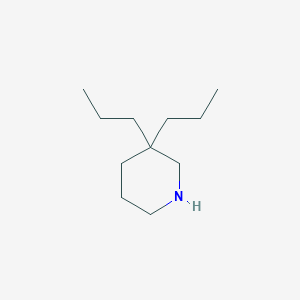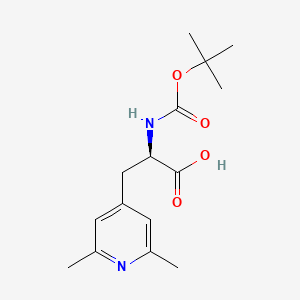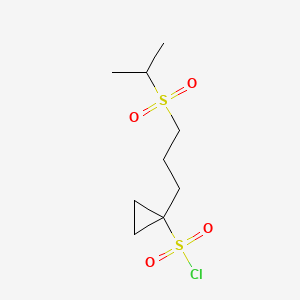
1-(3-(Isopropylsulfonyl)propyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It features a cyclopropane ring substituted with sulfonyl chloride groups, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
The synthesis of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of propane-1-sulfonic acid with cyclopropane derivatives under specific conditions. One common method includes the use of 2,4,6-Trichloro-[1,3,5]-triazine (TCT) in acetone, followed by the addition of triethylamine (NEt3) to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of different cyclic and acyclic products.
Common reagents used in these reactions include triethylamine, acetone, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride groups are highly reactive, allowing the compound to act as an electrophile in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparaison Avec Des Composés Similaires
1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Cyclopropanesulfonyl chloride: Similar in structure but lacks the propane-2-sulfonyl group, making it less versatile in certain reactions.
Propanesulfonyl chloride: Lacks the cyclopropane ring, resulting in different reactivity and applications.
Methanesulfonyl chloride: A simpler sulfonyl chloride derivative with different chemical properties and uses.
The uniqueness of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride lies in its combination of a cyclopropane ring and multiple sulfonyl chloride groups, providing a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H17ClO4S2 |
|---|---|
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
1-(3-propan-2-ylsulfonylpropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S2/c1-8(2)15(11,12)7-3-4-9(5-6-9)16(10,13)14/h8H,3-7H2,1-2H3 |
Clé InChI |
OVFYBBQRUHITJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)CCCC1(CC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)

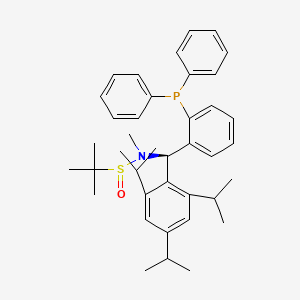
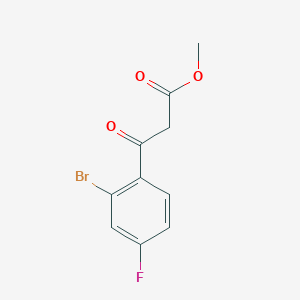
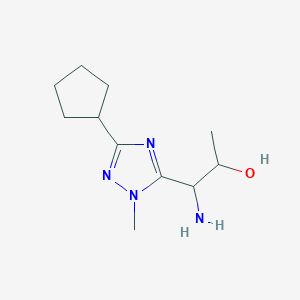
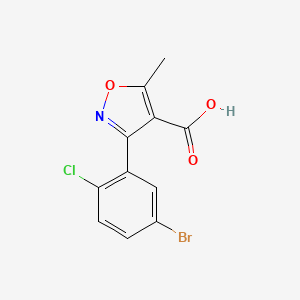
![2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide](/img/structure/B15327823.png)
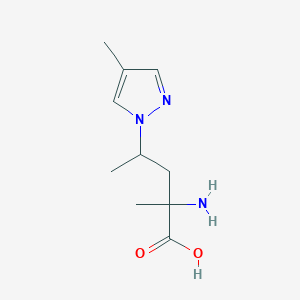
![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)
